molecular formula C11H7BrF6OS2 B14051552 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14051552
M. Wt: 413.2 g/mol
InChI Key: WDXNYTHWJJKPMQ-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethylthio groups: This can be achieved by reacting a suitable aromatic compound with trifluoromethylthiolating agents under controlled conditions.

    Coupling reaction: The final step involves coupling the brominated intermediate with a propanone derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced species.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different organic group.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Organic synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material science: The compound’s unique properties make it useful in the design of new materials with specific electronic or optical characteristics.

    Biological studies: It can be used as a probe to study biochemical pathways and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism by which 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one exerts its effects involves interactions with various molecular targets. The trifluoromethylthio groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar compounds include other trifluoromethylthio-substituted aromatic compounds and bromopropanone derivatives. Compared to these, 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is unique due to the combination of both trifluoromethylthio groups and a bromopropanone moiety, which imparts distinct chemical properties and reactivity.

Some similar compounds are:

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one
  • 1-(3,4-Difluorophenyl)-3-bromopropan-1-one
  • 1-(3,4-Dimethylthio)phenyl)-3-bromopropan-1-one

These compounds share structural similarities but differ in their specific functional groups and overall reactivity.

Properties

Molecular Formula

C11H7BrF6OS2

Molecular Weight

413.2 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6OS2/c12-4-3-7(19)6-1-2-8(20-10(13,14)15)9(5-6)21-11(16,17)18/h1-2,5H,3-4H2

InChI Key

WDXNYTHWJJKPMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCBr)SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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